Bis(cyclopentadienyl)zirconium Chloride hydride
Description
Bis(cyclopentadienyl)zirconium chloride hydride (Cp₂ZrClH), also known as Schwartz’s reagent, is an organometallic compound with the molecular formula (C₅H₅)₂ZrClH and a molecular weight of 257.87 g/mol . It is a yellow crystalline solid with a melting point of 300°C and is highly reactive due to its Zr–H bond. This compound is widely employed in organic synthesis for hydrozirconation, a reaction that converts alkenes and alkynes into organozirconium intermediates, which can subsequently undergo functionalization (e.g., amination, halogenation, or cross-coupling) .
Cp₂ZrClH is hazardous, requiring handling under inert conditions (argon or nitrogen) due to its pyrophoric nature and reactivity with moisture. Its hazard codes include H261 (flammable gas release upon contact with water) and H314 (severe skin burns) .
Properties
IUPAC Name |
cyclopenta-1,3-diene;hydride;zirconium(4+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVVMOIGINFTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClZr | |
| Record name | Schwartz's reagent | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Schwartz%27s_reagent | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37342-97-5 | |
| Record name | Zirconocene chloride hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037342975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-cyclopentadienyl)chlorohydrurozirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONOCENE CHLORIDE HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84D01XQGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)zirconium Chloride hydride, also known as Schwartz’s reagent, primarily targets olefins and alkynes . It is utilized as a catalyst in olefin polymerization.
Mode of Action
The compound interacts with its targets through a process known as hydrozirconation . This process involves the addition of a zirconium-hydrogen bond across the carbon-carbon double or triple bond of an olefin or alkyne. The result is a new organozirconium compound.
Biochemical Pathways
The hydrozirconation process mediated by this compound affects the functionalization of olefins and alkynes . This can lead to the formation of various organozirconium compounds, which can be further transformed into a variety of other functional organic compounds.
Result of Action
The primary molecular effect of this compound’s action is the conversion of olefins and alkynes into organozirconium compounds . For example, it can convert amides to aldehydes. It can also act as a reducing agent in the preparation of (E)-vinyl organochalcogenides.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air, light, and moisture. Therefore, reactions involving this compound are typically carried out under inert atmosphere conditions. Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction mixture.
Biochemical Analysis
Biochemical Properties
Bis(cyclopentadienyl)zirconium Chloride hydride demonstrates diverse properties, functioning as a Lewis acid and a catalyst for numerous chemical reactions. It is utilized in olefin polymerization, hydroformylation of alkenes, and synthesis of heterocyclic compounds. The compound interacts with various biomolecules, including enzymes and proteins, facilitating the conversion of amides to aldehydes and the functionalization of olefins and alkynes. These interactions are primarily catalytic, enabling the desired chemical transformations to take place.
Cellular Effects
This compound influences various cellular processes by acting as a catalyst in biochemical reactions. It affects cell signaling pathways and gene expression by facilitating the synthesis of heterocyclic compounds like pyridines and imidazoles. The compound’s role in olefin polymerization and hydroformylation of alkenes impacts cellular metabolism, contributing to the synthesis of essential biomolecules.
Molecular Mechanism
The mechanism of action of this compound involves a multi-step process. Initially, a complex forms between the zirconium center and the cyclopentadiene ligands. Subsequently, the complex undergoes an attack by hydrogen chloride, leading to the formation of the final product. The Lewis acidity of the zirconium center facilitates its role as a catalyst, enabling the desired chemical transformations to take place.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is sensitive to moisture and reacts with water, which can impact its long-term stability and effectiveness. Studies have shown that the compound’s catalytic activity may decrease over time, affecting its ability to facilitate biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the hydroformylation of alkenes and the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors, facilitating the conversion of substrates into desired products. These interactions impact metabolic flux and metabolite levels, contributing to the overall metabolic activity within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and effectiveness in biochemical reactions. The compound’s solubility in organic solvents also plays a role in its distribution within biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within cells, affecting its activity and function. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and applications.
Biological Activity
Bis(cyclopentadienyl)zirconium chloride hydride, commonly referred to as Schwartz's reagent, is an organozirconium compound with significant biological and chemical applications. Its molecular formula is C10H11ClZr, and it has a molecular weight of 257.87 g/mol. This compound is primarily known for its catalytic properties in organic synthesis, particularly in the reduction of various functional groups. However, its biological activity, particularly in cellular and molecular contexts, warrants detailed exploration.
Target Interactions
Schwartz's reagent interacts with various substrates through a mechanism known as hydrozirconation, which primarily targets olefins and alkynes. This reaction facilitates the conversion of these compounds into organozirconium derivatives, enabling further functionalization and transformation in synthetic pathways.
Biochemical Pathways
The compound plays a crucial role in several biochemical processes:
- Catalytic Reduction : It is effective in reducing tertiary amides to aldehydes, a transformation that is typically challenging due to the stability of amides .
- Synthesis of Heterocycles : It aids in the synthesis of heterocyclic compounds such as pyridines and imidazoles, which are essential in medicinal chemistry.
Cellular Effects
Influence on Cellular Processes
Research indicates that this compound can influence cell signaling pathways and gene expression. This influence is primarily through its role as a catalyst in various biochemical reactions, affecting cellular metabolism and function.
Toxicity and Safety Profile
Despite its utility, the compound poses significant hazards:
- Corrosive Nature : It is corrosive and can react violently with water, releasing flammable gases .
- Health Risks : Inhalation or contact can cause severe injuries to mucous membranes and respiratory tracts. It is classified as dangerous due to its potential to cause tissue damage upon exposure .
Case Studies
-
Reduction of Tertiary Amides
A study demonstrated the effectiveness of Schwartz's reagent in reducing tertiary amides to their corresponding aldehydes under mild conditions. The reaction showed high selectivity and tolerance towards various functional groups, highlighting its utility in synthetic organic chemistry . -
Catalytic Applications
Another investigation focused on the in situ generation of zirconium hydride catalysts from Bis(cyclopentadienyl)zirconium dichloride. This method allowed for efficient reductions of carbonyl-containing substrates with yields up to 92%, showcasing the versatility of this compound in catalysis .
Comparative Data Table
| Property/Activity | This compound |
|---|---|
| Molecular Formula | C10H11ClZr |
| Molecular Weight | 257.87 g/mol |
| Primary Action | Hydrozirconation |
| Key Applications | Reduction of amides, synthesis of heterocycles |
| Toxicity | Corrosive; harmful if inhaled or contacted |
| Notable Reaction Type | Catalytic reduction of carbonyls |
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects: Bulky Cp ligands (e.g., isopropyl or tert-butyl) in zirconocene dichlorides induce torsional isomerism, which can be leveraged to design stereoselective catalysts .
- Cross-Over Reactions: Cp₂ZrClH’s ability to transfer hydrides to boranes or alkynes enables modular synthesis of functionalized organoboron compounds .
- Biomimetic Applications : Cp₂ZrClH facilitates rearrangements in alkaloid synthesis, such as the conversion of catharanthine to voatinggine .
Preparation Methods
Classical Reduction of Zirconocene Dichloride with Hydride Sources
The most established and widely employed method for preparing this compound involves the reduction of zirconocene dichloride (Cp₂ZrCl₂) using hydride donors in tetrahydrofuran (THF) solvent. The common hydride reagents include:
- Lithium aluminum hydride (LiAlH₄)
- Lithium tri-tert-butoxyaluminum hydride (LiAlH[OC(CH₃)₃]₃)
- Vitride (LiAl(OCH₂CH₂OH)₂H₂)
$$
\text{Cp}2\text{ZrCl}2 + \text{LiAlH}4 \rightarrow \text{Cp}2\text{ZrHCl} + \text{byproducts}
$$
This reaction is typically conducted in anhydrous THF under inert atmosphere (argon or nitrogen) to prevent moisture or oxygen interference. The product forms as a white microcrystalline powder, often slightly pink due to minor impurities or exposure to light/heat.
Detailed Procedure and Purification
- Zirconocene dichloride is suspended in dry THF.
- The hydride reagent (LiAlH₄ or equivalent) is added dropwise at low temperature (0–25 °C).
- The mixture is stirred until the reaction completes, monitored by disappearance of starting material.
- The solid product is filtered, washed with THF and diethyl ether, and dried under vacuum.
- The compound is stored in the dark, under dry conditions to avoid decomposition.
Notes on Purity and Characterization
- Purity is assessed by proton nuclear magnetic resonance (^1H NMR) via reaction with a slight excess of acetone (Me₂CO). The hydride reacts to form Cp₂ZrClOPr^i, and residual acetone integrals indicate purity.
- Presence of bis-hydride species (Cp₂ZrH₂) can be detected as it forms Cp₂Zr(OPri)₂ upon acetone treatment.
- Fresh preparation is preferred for high activity, especially when used as a catalyst or reagent in sensitive transformations.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
Reaction Efficiency and Yields
- The reduction of zirconocene dichloride by LiAlH₄ is rapid and quantitative at room temperature, producing high yields of this compound.
- Use of bulky hydride reagents like LiAlH[OC(CH₃)₃]₃ can improve selectivity by minimizing over-reduction to bis-hydride species.
- Vitride reagent offers a cleaner reaction profile, yielding highly active hydride species suitable for catalytic applications.
Stability and Sensitivity
- The compound is moisture-sensitive and decomposes upon exposure to air and light, changing color from white to pink and eventually dark red.
- It is virtually insoluble in common organic solvents like ethers but dissolves in halogenated solvents with heat evolution.
- Proper storage under inert atmosphere and in the dark is critical for maintaining reagent integrity.
Application-Driven Preparation Considerations
- For catalytic uses, freshly prepared reagent with minimal impurities is preferred.
- For stoichiometric synthetic applications, the reagent can be prepared in advance and stored with care.
- The choice of hydride reagent and reaction conditions can be tailored to balance yield, purity, and ease of handling.
Summary Table of Key Properties Related to Preparation
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₁ClZr |
| Molecular Weight | 257.87 g/mol |
| Physical State | White microcrystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Insoluble in ethers; soluble in halogenated solvents |
| Sensitivity | Moisture and light sensitive |
| Storage | Dry, dark, inert atmosphere |
| Common Solvent for Synthesis | Tetrahydrofuran (THF) |
Q & A
Basic: What are the established synthetic routes for bis(cyclopentadienyl)zirconium chloride hydride, and how do reaction conditions influence yield?
This compound is typically synthesized via ligand substitution or reduction of bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂). For example, Cp₂ZrCl₂ can be reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert conditions to yield the hydride derivative . Key variables include temperature control (often −78°C to room temperature), solvent purity (to avoid hydrolysis), and stoichiometric ratios of reducing agents. Side reactions, such as over-reduction or ligand scrambling, can occur if excess reductant is used. Purification often involves vacuum sublimation or recrystallization from non-polar solvents .
Advanced: What mechanistic insights explain the hydride transfer efficiency of Schwartz’s reagent in selective alkene reductions?
The hydride in Cp₂ZrClH acts as a nucleophile, attacking polarized alkenes (e.g., conjugated carbonyl compounds) via a four-membered cyclic transition state. Computational studies (DFT) suggest that the zirconium center’s Lewis acidity stabilizes the transition state, lowering activation energy. Steric effects from the cyclopentadienyl ligands enforce regioselectivity, favoring less hindered alkenes. Comparative kinetic studies with deuterated analogs reveal isotopic effects (kH/kD > 2), supporting a concerted mechanism . Contradictions in reported turnover numbers may arise from solvent polarity or substrate electronic effects, requiring controlled mechanistic probes (e.g., Hammett plots) .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- ¹H NMR : The Zr-H signal appears as a quintet (δ −3 to −5 ppm, J ~ 20 Hz) due to coupling with adjacent cyclopentadienyl protons.
- IR Spectroscopy : The Zr-H stretch is observed at ~1,500–1,600 cm⁻¹, though this band is often weak and solvent-dependent.
- X-ray Diffraction : Single-crystal studies confirm the pseudo-tetrahedral geometry, with Zr-Cl and Zr-H bond lengths of ~2.40 Å and ~1.80 Å, respectively. Challenges include air sensitivity and crystal instability, necessitating rapid data collection under cryogenic conditions .
Advanced: How does ligand substitution (e.g., methylcyclopentadienyl) alter the reactivity of zirconocene hydrides in hydrogenation catalysis?
Methyl-substituted Cp ligands increase steric bulk, reducing catalytic activity but enhancing selectivity. For example, Cp₂ZrClH (Cp = pentamethylcyclopentadienyl) shows lower turnover frequencies in alkene hydrogenation due to hindered substrate access. Conversely, electron-withdrawing substituents (e.g., Cl-Cp) increase Lewis acidity, accelerating hydride transfer but risking over-reduction. Comparative studies with hafnium and vanadium analogs (e.g., Cp₂VClH) reveal zirconium’s unique balance of redox activity and stability, attributed to its intermediate electronegativity .
Advanced: What strategies resolve contradictions in reported catalytic efficiency for Schwartz’s reagent in C–H functionalization?
Discrepancies in catalytic performance often stem from:
- Substrate Purity : Trace moisture or oxygen deactivates the catalyst. Rigorous drying of substrates/solvents (e.g., molecular sieves) is critical.
- Reaction Scale : Microscale reactions may underrepresent side products; macro-scale studies with in situ monitoring (e.g., FTIR) improve reproducibility.
- Additive Effects : Co-catalysts (e.g., Lewis acids like B(C₆F₅)₃) can enhance turnover by stabilizing intermediates. Statistical meta-analysis of literature data (e.g., ANOVA) helps identify outliers and optimize conditions .
Basic: What are the primary safety and handling protocols for this compound?
The compound is pyrophoric and moisture-sensitive. Handling requires:
- Inert Atmosphere : Use gloveboxes or Schlenk lines with N₂/Ar.
- Storage : Seal in flame-dried glassware under inert gas; avoid contact with protic solvents (e.g., H₂O, alcohols).
- Quenching : React residues with cold, dry isopropanol followed by aqueous HCl to neutralize hydride species .
Advanced: How does this compound compare to other zirconocene derivatives in constructing metal-organic cages (MOCs)?
In Zr-MOC synthesis, Cp₂ZrClH’s hydride ligand enables unique bridging modes between carboxylate ligands, unlike Cp₂ZrCl₂. For example, Cp₂ZrClH forms trinuclear clusters with terephthalate ligands, where Zr–H–Zr bridges enhance structural rigidity. Challenges include competing hydrolysis (forming Zr–O–Zr linkages) and ligand dissociation, addressed by slow reagent addition and low-temperature conditions. Comparative studies with Cp₂HfClH highlight zirconium’s superior kinetic stability in aqueous media .
Basic: What are the limitations of this compound in large-scale synthetic applications?
- Cost : High-purity zirconium precursors (e.g., ZrCl₄) are expensive.
- Sensitivity : Air-free techniques are labor-intensive for industrial use.
- Byproduct Management : HCl generation during reactions requires scrubbing systems. Alternatives like Cp₂ZrH₂ (more stable but less reactive) are explored for scalable processes .
Advanced: How can computational modeling guide the design of modified zirconocene hydrides for asymmetric catalysis?
DFT studies predict electronic and steric effects of chiral Cp ligands (e.g., indenyl or fluorenyl derivatives). For instance, substituting Cp with (R)-binaphthyl-indenyl groups induces enantioselectivity in ketone reductions by distorting the transition state. Machine learning models trained on reaction datasets (e.g., Hammett σ values, %ee outcomes) can identify optimal ligand architectures, reducing trial-and-error experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
